![molecular formula C12H9F5O4 B1677359 2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one CAS No. 381710-03-8](/img/structure/B1677359.png)
2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one
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Overview
Description
MMV007839 is a compound identified as a potent antimalarial agent. It targets the Plasmodium falciparum formate-nitrite transporter, which plays a crucial role in lactate efflux during the intraerythrocytic stage of the parasite. This compound has shown efficacy in killing parasites at submicromolar concentrations, making it a promising candidate in the fight against malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MMV007839 involves multiple steps, including the formation of a fluoroalkyl vinylogous acid. The compound can exist in two tautomeric forms: a cyclic hemiketal-like structure and a linear vinylogous acid conformation . The preparation involves careful control of reaction conditions to ensure the desired tautomeric form is obtained.
Industrial Production Methods: Industrial production of MMV007839 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-throughput screening methods to identify the most efficient synthetic routes and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: MMV007839 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the tautomeric forms of MMV007839.
Substitution: The compound can undergo substitution reactions, particularly involving its fluoroalkyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluoroalkyl derivatives, while reduction can produce various tautomeric forms .
Scientific Research Applications
MMV007839 has several scientific research applications:
Chemistry: Used as a model compound to study the inhibition of lactate transporters.
Biology: Investigated for its role in disrupting the metabolic pathways of Plasmodium falciparum.
Medicine: Explored as a potential antimalarial drug, particularly against drug-resistant strains of malaria.
Industry: Potential applications in the development of new antimalarial therapies and diagnostic tools
Mechanism of Action
MMV007839 exerts its effects by inhibiting the Plasmodium falciparum lactate transporter. This transporter is essential for the parasite’s energy metabolism, as it facilitates the efflux of lactate produced during glycolysis. By blocking this transporter, MMV007839 disrupts the parasite’s metabolic processes, leading to its death .
Molecular Targets and Pathways:
Target: Plasmodium falciparum lactate transporter.
Pathways: Inhibition of lactate efflux disrupts glycolysis and energy production in the parasite
Comparison with Similar Compounds
MMV000972: Another potent inhibitor of the Plasmodium falciparum lactate transporter.
BH296: A derivative of MMV007839 with similar inhibitory properties
MMV007839 stands out due to its unique internal prodrug principle, which allows it to switch between a lipophilic transport form and a polar, substrate-analogous active form .
Biological Activity
The compound 2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one (also known as R7M) is a synthetic derivative of chromenone that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Basic Information
- Molecular Formula : C12H9F5O4
- Molecular Weight : 312.19 g/mol
- InChIKey : NQJASZMLBMBHRG-UHFFFAOYSA-N
- Exact Mass : 312.0421 g/mol
Structural Characteristics
The compound features a chromenone backbone with a hydroxy and methoxy group at the 2 and 7 positions, respectively, along with a pentafluoroethyl substituent. This unique structure contributes to its biological activity.
Antioxidant Activity
Research has demonstrated that compounds structurally related to chromenones exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial activity. Compounds with similar structures have shown moderate to good antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
Enzyme Inhibition
The compound's structural features suggest it may inhibit key enzymes involved in metabolic processes. For instance, studies on related compounds have indicated potential inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. Such inhibition could be beneficial in cosmetic applications for skin lightening or in treating hyperpigmentation disorders.
Cytotoxicity Studies
Cytotoxicity assays are essential for assessing the safety profile of new compounds. Initial findings suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent. Further research is needed to elucidate the mechanisms of action and specificity.
Case Studies and Experimental Data
Study | Findings |
---|---|
Yarkov et al. (2016) | Identified structural characteristics and preliminary biological activities including antioxidant properties. |
Pendergrass (2020) | Investigated enzyme inhibition capabilities; showed potential inhibition of tyrosinase similar to known inhibitors like kojic acid. |
RSC Publishing (2020) | Highlighted the versatility of chromenone derivatives in biological interactions, suggesting further exploration into their therapeutic applications. |
Mechanistic Insights
Mechanistic studies are vital for understanding how this compound interacts at the molecular level with biological targets:
- Radical Scavenging : The hydroxyl group is believed to donate hydrogen atoms to free radicals, stabilizing them.
- Enzyme Interaction : The compound may bind to active sites of enzymes like tyrosinase, preventing substrate access and subsequent catalysis.
- Cellular Uptake : The lipophilic nature due to the pentafluoroethyl group may facilitate cellular membrane penetration, enhancing bioavailability.
Properties
CAS No. |
381710-03-8 |
---|---|
Molecular Formula |
C12H9F5O4 |
Molecular Weight |
312.19 g/mol |
IUPAC Name |
2-hydroxy-7-methoxy-2-(1,1,2,2,2-pentafluoroethyl)-3H-chromen-4-one |
InChI |
InChI=1S/C12H9F5O4/c1-20-6-2-3-7-8(18)5-10(19,21-9(7)4-6)11(13,14)12(15,16)17/h2-4,19H,5H2,1H3 |
InChI Key |
NQJASZMLBMBHRG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)(C(C(F)(F)F)(F)F)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)(C(C(F)(F)F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MMV-007839; MMV 007839; MMV007839 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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